molecular formula C11H11NO3 B568140 Methyl 3-hydroxyiminoindan-1-carboxylate CAS No. 111634-92-5

Methyl 3-hydroxyiminoindan-1-carboxylate

Cat. No.: B568140
CAS No.: 111634-92-5
M. Wt: 205.213
InChI Key: OMGZOHFJDXEXSS-BENRWUELSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxyiminoindan-1-carboxylate typically involves the Fischer indole synthesis method. This method uses hydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For example, the Fischer indole synthesis of hydrazine using acetic acid and hydrochloric acid under reflux conditions can yield various indole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to its production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxyiminoindan-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield halogenated compounds .

Mechanism of Action

The mechanism of action of methyl 3-hydroxyiminoindan-1-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological processes such as cell signaling, gene expression, and metabolic pathways . The specific molecular targets and pathways involved depend on the particular application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxyiminoindan-1-carboxylate is unique due to its specific structural features and the resulting biological activities.

Properties

IUPAC Name

methyl (3Z)-3-hydroxyimino-1,2-dihydroindene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3/b12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMGZOHFJDXEXSS-BENRWUELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=NO)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C/C(=N/O)/C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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